molecular formula C16H12FN5O7 B11568999 3-Fluoro-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11568999
M. Wt: 405.29 g/mol
InChI Key: IKYYOFHRUFQOHN-FBCYGCLPSA-N
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Description

3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved by reacting 3-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydrazinecarbonyl Moiety: The hydrazinecarbonyl group is introduced by reacting the benzamide intermediate with hydrazine hydrate in the presence of a suitable catalyst.

    Condensation with 2-Hydroxy-3,5-dinitrobenzaldehyde: The final step involves the condensation of the hydrazinecarbonyl intermediate with 2-hydroxy-3,5-dinitrobenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the hydrazinecarbonyl moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-methylbenzamide: Lacks the hydrazinecarbonyl moiety and has different reactivity and applications.

    N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide: Lacks the fluoro group, leading to different binding properties and reactivity.

Uniqueness

3-Fluoro-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of both the fluoro group and the hydrazinecarbonyl moiety, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in medicinal chemistry, organic synthesis, and materials science.

Properties

Molecular Formula

C16H12FN5O7

Molecular Weight

405.29 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H12FN5O7/c17-11-3-1-2-9(4-11)16(25)18-8-14(23)20-19-7-10-5-12(21(26)27)6-13(15(10)24)22(28)29/h1-7,24H,8H2,(H,18,25)(H,20,23)/b19-7+

InChI Key

IKYYOFHRUFQOHN-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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